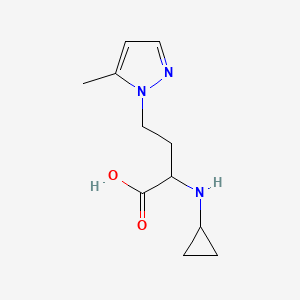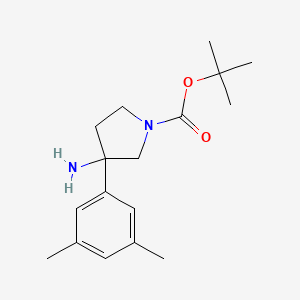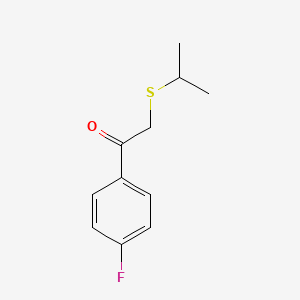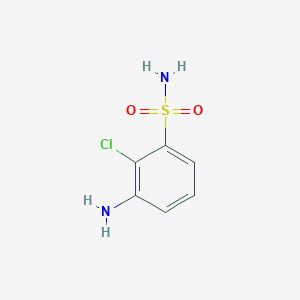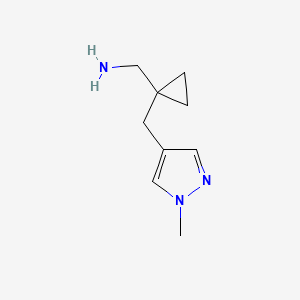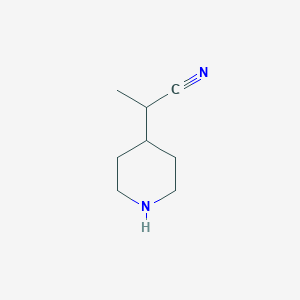
2-(Piperidin-4-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)propanenitrile is a chemical compound that features a piperidine ring, a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)propanenitrile typically involves the reaction of piperidine with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of photochemical methods to obtain bicyclic piperidinones, which can then be reduced to form the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions, which allow for the efficient and scalable synthesis of the compound. These methods typically involve the use of Grignard reagents and other organometallic compounds to facilitate the formation of the piperidine ring .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the piperidine ring.
Major Products
The major products formed from these reactions include various substituted piperidines, amines, and nitrile oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Piperidin-4-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)propanenitrile involves its interaction with specific molecular targets within biological systems. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with potential anticancer activities.
Uniqueness
2-(Piperidin-4-yl)propanenitrile is unique due to its specific nitrile group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
256411-45-7 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-piperidin-4-ylpropanenitrile |
InChI |
InChI=1S/C8H14N2/c1-7(6-9)8-2-4-10-5-3-8/h7-8,10H,2-5H2,1H3 |
InChI Key |
LRWFHPWEQXPIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


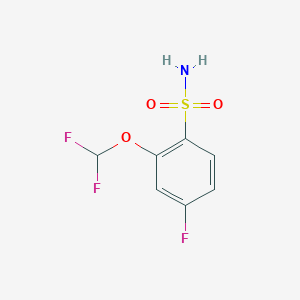
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid](/img/structure/B13635276.png)

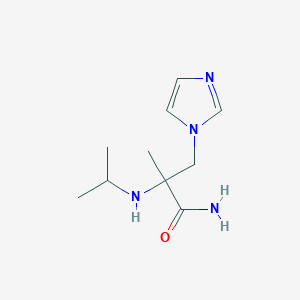

![Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)


